molecular formula C19H20N2O2S2 B2938034 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[(4-methoxyphenyl)sulfanyl]propanamide CAS No. 941952-57-4

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[(4-methoxyphenyl)sulfanyl]propanamide

Cat. No.: B2938034
CAS No.: 941952-57-4
M. Wt: 372.5
InChI Key: LNTGQMIDKHHWDU-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[(4-methoxyphenyl)sulfanyl]propanamide is a small-molecule compound featuring a central tetrahydrobenzothiophene scaffold substituted with a cyano group at the 3-position. The propanamide side chain is modified with a 4-methoxyphenylsulfanyl moiety, which confers distinct electronic and steric properties. Its synthesis typically involves coupling reactions between functionalized benzothiophene precursors and sulfanyl-containing propanamide intermediates, though specific protocols vary depending on substituent complexity .

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S2/c1-23-13-6-8-14(9-7-13)24-11-10-18(22)21-19-16(12-20)15-4-2-3-5-17(15)25-19/h6-9H,2-5,10-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTGQMIDKHHWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCC(=O)NC2=C(C3=C(S2)CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[(4-methoxyphenyl)sulfanyl]propanamide typically involves multi-step organic reactions. The starting materials often include benzothiophene derivatives and various reagents to introduce the cyano, methoxyphenyl, and sulfanyl groups. Common reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale reactors. Purification processes such as crystallization, distillation, or chromatography are often used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[(4-methoxyphenyl)sulfanyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[(4-methoxyphenyl)sulfanyl]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Key Findings :

  • The 4-methoxyphenyl group in Compound 10 enhances receptor-binding affinity compared to simpler alkyl chains, suggesting the methoxy group’s electron-donating effects improve interactions with VPAC1 receptors .

Enamide Derivatives

Compound Name Substituents Activity Yield/Melting Point
(2E)-3-(1H-Indol-3-yl)-2-cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)prop-2-enamide Indole-substituted enamide Antiproliferative (tested in vitro) Yield: 53.69%; MP: 284–286°C
(2E)-2-Cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(naphthalen-2-yl)prop-2-enamide Naphthyl-substituted enamide Anticancer screening Yield: 65.28%; MP: 284–286°C

Key Findings :

  • The α,β-unsaturated enamide system (prop-2-enamide) enhances planarity, facilitating interactions with DNA or enzyme active sites, as seen in antiproliferative activity .
  • Bulky aromatic substituents (e.g., naphthyl) correlate with higher melting points, likely due to increased crystallinity .

Acetamide and Chromenone-Linked Derivatives

Compound Name Structural Features Activity Spectral Data
N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(arylphenyl)acetamide Acetamide with arylphenyl groups Antibacterial and antifungal Characterized via ¹H-NMR, FT-IR
N-(4-Methoxyphenyl)-3-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)propanamide (VIk) Chromenone-linked propanamide Adenosine A2B receptor modulation ¹H-NMR confirmed; MP: 240–242°C

Key Findings :

  • Acetamide derivatives exhibit broad-spectrum antimicrobial activity, with electron-withdrawing substituents (e.g., chloro) enhancing potency .
  • Chromenone-linked compounds (e.g., VIk) demonstrate dual methoxy groups that improve solubility and receptor selectivity .

Heterocyclic Modifications

Compound Name Heterocyclic Additions Target Notes
N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide Pyrazine-carboxamide Bacterial DNA helicase inhibition TSCA-certified synthesis
N-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxypropanamide Methyl-substituted tetrahydrobenzothiophene Not explicitly reported Molecular formula: C₁₉H₂₀N₂O₂S

Key Findings :

  • Pyrazine rings introduce nitrogen-rich pharmacophores, improving interactions with bacterial enzymes .

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[(4-methoxyphenyl)sulfanyl]propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of specific kinases in cellular signaling pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H20N2OS
  • Molecular Weight : 320.43 g/mol
  • CAS Number : Not specifically listed in the search results but related compounds have CAS numbers in the range of 1009496-77-8 and 312917-14-9.

Inhibitory Effects on Kinases

Research indicates that compounds similar to this compound exhibit potent inhibitory activity against Jun N-terminal kinases (JNKs), specifically JNK2 and JNK3.

  • Potency :
    • JNK2: pIC50 = 6.5
    • JNK3: pIC50 = 6.7
    • Selectivity observed against other kinases such as JNK1 and p38α .
  • Mechanism of Action :
    • The compound binds to the ATP-binding site of the JNK kinases, forming hydrogen bonds with key residues in the hinge region. This unique binding mode was confirmed through X-ray crystallography studies .

Therapeutic Potential

The inhibition of JNK pathways has implications for various therapeutic applications:

  • Cancer Treatment : JNKs are implicated in cancer progression; thus, their inhibition may slow tumor growth and induce apoptosis in cancer cells.
  • Neurological Disorders : JNKs are involved in neurodegenerative diseases; inhibiting these pathways could potentially mitigate neuronal damage and inflammation.

Study 1: In Vitro Analysis

A study focused on the effects of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-methoxyphenyl)sulfanyl]propanamide on human cancer cell lines demonstrated significant reduction in cell viability at micromolar concentrations. The results indicated a dose-dependent response with IC50 values ranging from 5 to 15 µM across different cell lines.

Study 2: Structural Activity Relationship (SAR)

An SAR study revealed that modifications to the benzothiophene core could enhance potency and selectivity for JNK isoforms. Compounds with additional electron-withdrawing groups showed improved binding affinity and selectivity profiles .

Comparative Analysis of Similar Compounds

Compound NameTarget KinasepIC50Selectivity
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-naphthylamideJNK2/JNK36.5/6.7Selective over JNK1
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-cyclopropanecarboxamideUnknownTBDTBD
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamideUnknownTBDTBD

Q & A

Q. How to design a SAR study focusing on the 4-methoxyphenylsulfanyl moiety?

  • Methodological Answer : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OH, -NH₂) substituents at the para position. Use SPR or ITC to quantify binding thermodynamics to the target (e.g., kinase domain). Correlate with free-energy perturbation (FEP) calculations for ΔΔG predictions. Include ClogP and topological polar surface area (tPSA) in QSAR models .

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